N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
“N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide” is a compound that belongs to the benzothiazole class . Benzothiazoles consist of a benzene ring fused with a thiazole ring . The compound has been synthesized and evaluated for various biological activities .
Synthesis Analysis
The compound can be synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . Another method involves refluxing benzothiazoles with acetic acid .Molecular Structure Analysis
The molecular structure of “N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide” is characterized by the presence of a benzothiazole ring . In N-(benzo[d]thiazol-2-yl)acetamide, water acts as a bridge for forming three hydrogen bonds, as an acceptor to amide NH, and donors to carbonyl of amide and thiazole nitrogen .Chemical Reactions Analysis
The compound has been involved in various chemical reactions during its synthesis. For instance, it has been synthesized by C-C coupling methodology and by refluxing benzothiazoles with acetic acid .Scientific Research Applications
Urease Inhibition
One of the significant applications of these molecules is their urease inhibitory activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial in treating and preventing diseases like peptic ulcers and urinary tract infections caused by urease-producing bacteria .
Anti-Inflammatory Uses
The derivatives of N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide have been evaluated for their anti-inflammatory properties. They have shown to inhibit COX-2, an enzyme responsible for inflammation and pain, suggesting their potential use in developing new anti-inflammatory drugs .
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .
Mode of Action
tuberculosis This suggests that the compound may interfere with the bacterium’s metabolic processes or disrupt the integrity of its cell wall
Biochemical Pathways
Result of Action
properties
IUPAC Name |
N-(6-propan-2-yl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7(2)9-4-5-10-11(6-9)16-12(14-10)13-8(3)15/h4-7H,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHMIAVPJLDHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide |
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